molecular formula C18H22N4O4S B2881108 N-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1171345-37-1

N-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2881108
CAS RN: 1171345-37-1
M. Wt: 390.46
InChI Key: VTFFIDJPGRCTIQ-UHFFFAOYSA-N
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Description

“N-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide” is a compound that contains an oxadiazole moiety . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

Scientific Research Applications

Anti-Cancer Activity

The 1,3,4-oxadiazole derivatives have been extensively studied for their anti-cancer properties . They exhibit anti-proliferative effects by inhibiting growth factors, enzymes, and kinases, which are crucial in the development and progression of cancer . These compounds have shown promising results in various cancer cell lines, often exceeding the efficacy of reference drugs. This suggests that they could be potential candidates for new anti-cancer therapies.

EGFR and HER2 Receptor Binding

These compounds have also been tested for their ability to bind to EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) . The interaction with these receptors is significant because they play a vital role in the signaling pathways that regulate cell growth and survival. Inhibiting these receptors can be an effective strategy in treating certain types of cancers.

Antibacterial and Antiviral Properties

Derivatives of 1,3,4-oxadiazole have been found to possess antibacterial and antiviral properties . This makes them valuable in the development of new medications to treat infectious diseases caused by bacteria and viruses. Their efficacy against a range of pathogens can lead to broad-spectrum antimicrobial drugs.

Cardiovascular Applications

Some 1,3,4-oxadiazole derivatives exhibit properties that can lower blood pressure . This indicates potential applications in treating cardiovascular diseases, where managing blood pressure is crucial for preventing complications such as stroke and heart attack.

Antifungal and Antineoplastic Effects

These compounds have shown antifungal and antineoplastic effects , which are important in both medical and agricultural settings. In medicine, they can be used to treat fungal infections in humans, while in agriculture, they can protect plants from fungal diseases.

Role in Modern Agriculture

The 1,3,4-oxadiazole derivatives can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This is particularly important for maintaining crop health and ensuring food security. Their use in agriculture can lead to the development of more effective and possibly safer agrochemicals.

Mechanism of Action

Target of Action

It is known that oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may interact with targets related to these biological activities.

Mode of Action

Oxadiazoles are known to possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets. The presence of the sulfonyl group and the piperidine ring could also contribute to the compound’s interaction with its targets.

Biochemical Pathways

Given the anti-infective activities associated with oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.

Pharmacokinetics

The presence of the oxadiazole ring, which is known to be a part of many marketed drugs , suggests that this compound may have favorable pharmacokinetic properties.

Result of Action

Given the anti-infective activities associated with oxadiazoles , it’s plausible that this compound may exert its effects by inhibiting the growth or activity of infectious agents.

properties

IUPAC Name

N-[4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-12(23)19-15-4-6-16(7-5-15)27(24,25)22-10-8-14(9-11-22)18-21-20-17(26-18)13-2-3-13/h4-7,13-14H,2-3,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFFIDJPGRCTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

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